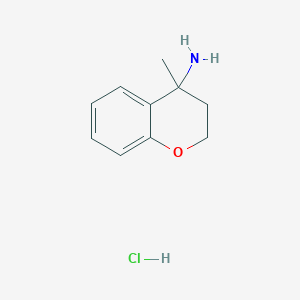

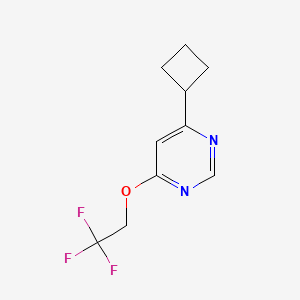

1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

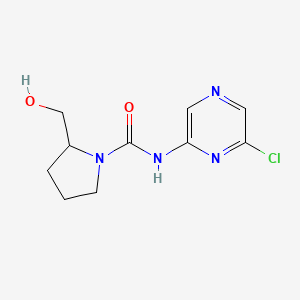

1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine, or NS-4-PIP, is a synthetic organic compound with a variety of applications in the fields of biochemistry, pharmacology, and synthetic chemistry. It is a sulfonamide derivative of piperazine, and its unique structure allows it to act as a reversible inhibitor of enzymes and other proteins. NS-4-PIP has been used in a wide range of research applications, including studies of enzyme kinetics, protein-protein interactions, and drug-target interactions.

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine and its derivatives have been investigated for their potential in Alzheimer's disease treatment. Research has shown that certain 2,4-disubstituted pyrimidines exhibit dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, important targets in Alzheimer's disease. For instance, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine and similar compounds demonstrated significant inhibition of cholinesterase and Aβ-aggregation, suggesting their utility in addressing multiple pathological routes in Alzheimer's disease (Mohamed, Zhao, Habib, Yang, & Rao, 2011).

Fluorescent Sensors for pH and Fe3+

Naphthalimide derivatives, like 1-benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxyl-4-pyridin-2-ylpiperazine, have been developed as fluorescent sensors for pH and Fe3+ ions. These compounds can act as reversible switches in response to changes in pH due to photoinduced electron transfer. They show a significant increase in fluorescence intensity upon protonation, making them suitable for detecting Fe3+ ions in various mediums (Zhao, Zhang, Liu, Guo, Peng, Pei, & Li, 2016).

Chiral Crystallization Studies

Research has explored the conformational chirality and chiral crystallization of N-sulfonylpyrimidine derivatives. These studies include compounds like 1-(1-naphthylsulfonyl)uracil, which have shown chiral crystallization properties due to their conformational chirality. This research provides insights into the crystal properties of such compounds, which can have implications in various scientific fields (Višnjevac, Žinić, Luić, Žiher, Novak, & Žinić, 2007).

Antimicrobial Activity

Synthetic modifications of 1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine have been evaluated for their antimicrobial activity. For instance, compounds derived from 1-Naphthyl-2-cyanoacetamide showed promising in vitro antibacterial activity against various bacteria, indicating potential applications in developing new antimicrobial agents (Fadda, Rabie, Etman, & Fouda, 2015).

Corrosion Inhibition

Compounds like 1-[(4-methylPhenyl) Sulfonyl]-4-pyridine-2-ylpiperazine have been synthesized and studied for their inhibitive effect on the corrosion of mild steel in acidic environments. These studies are significant in the field of materials science, particularly for protecting metals against corrosion (Sumathi, Kannan, Gnanavel, & Anbuselvi, 2016).

Eigenschaften

IUPAC Name |

2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c23-25(24,17-7-6-15-4-1-2-5-16(15)14-17)22-12-10-21(11-13-22)18-19-8-3-9-20-18/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQQUIPHMRAOGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2780137.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2780138.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2780139.png)

![2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2780140.png)

![N-Methyl-N-[2-oxo-2-[2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]ethyl]prop-2-enamide](/img/structure/B2780142.png)

![4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline](/img/structure/B2780155.png)